molecular formula C12H22N2O2 B7933330 [2-(Cyclopropyl-methyl-amino)-cyclohexylamino]-acetic acid

[2-(Cyclopropyl-methyl-amino)-cyclohexylamino]-acetic acid

Cat. No.: B7933330
M. Wt: 226.32 g/mol
InChI Key: YXUKLOBWSFZEGE-UHFFFAOYSA-N
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Description

[2-(Cyclopropyl-methyl-amino)-cyclohexylamino]-acetic acid (IUPAC name: 2-[cyclopropyl(methyl)amino]acetic acid) is a cyclohexylamine derivative functionalized with cyclopropylmethyl and acetic acid moieties. Its molecular formula is C₆H₁₁NO₂, with a molecular weight of 129.16 g/mol . Structurally, it features a cyclohexyl ring substituted with a cyclopropyl-methyl-amino group and an acetic acid side chain, enabling diverse interactions in biochemical systems. This compound is utilized in organic synthesis and pharmaceutical research, particularly as a precursor or intermediate in designing bioactive molecules. Cyclopropane derivatives, such as this compound, are valued for their ring strain and conformational rigidity, which can enhance binding specificity in drug-target interactions .

Properties

IUPAC Name

2-[[2-[cyclopropyl(methyl)amino]cyclohexyl]amino]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22N2O2/c1-14(9-6-7-9)11-5-3-2-4-10(11)13-8-12(15)16/h9-11,13H,2-8H2,1H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXUKLOBWSFZEGE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1CC1)C2CCCCC2NCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [2-(Cyclopropyl-methyl-amino)-cyclohexylamino]-acetic acid can be achieved through several synthetic routes. One common method involves the reaction of cyclopropyl-methyl-amine with cyclohexylamine in the presence of a suitable catalyst to form the intermediate compound. This intermediate is then reacted with chloroacetic acid under controlled conditions to yield the final product. The reaction conditions typically include:

    Temperature: 50-70°C

    Catalyst: Palladium on carbon (Pd/C)

    Solvent: Ethanol or methanol

    Reaction Time: 12-24 hours

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures high yield and purity of the product. The industrial process may also incorporate purification steps such as crystallization or chromatography to obtain the desired compound.

Chemical Reactions Analysis

Types of Reactions

[2-(Cyclopropyl-methyl-amino)-cyclohexylamino]-acetic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxo derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.

    Substitution: The amino groups in the compound can participate in nucleophilic substitution reactions with halogenated compounds to form substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in aqueous solution at room temperature.

    Reduction: Sodium borohydride in ethanol at 0-5°C.

    Substitution: Halogenated compounds (e.g., bromoethane) in the presence of a base such as sodium hydroxide at 40-60°C.

Major Products Formed

    Oxidation: Oxo derivatives with ketone or aldehyde functional groups.

    Reduction: Reduced forms with additional hydrogen atoms.

    Substitution: Substituted derivatives with new functional groups replacing the amino groups.

Scientific Research Applications

[2-(Cyclopropyl-methyl-amino)-cyclohexylamino]-acetic acid has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including its role as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of [2-(Cyclopropyl-methyl-amino)-cyclohexylamino]-acetic acid involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

[4-(Acetyl-cyclopropyl-amino)-cyclohexylamino]-acetic Acid

  • Molecular Formula : C₁₄H₂₃N₃O₃
  • Key Substituents: Acetylated cyclopropylamino group at the 4-position of the cyclohexyl ring.
  • Properties: The acetyl group introduces steric bulk and reduces basicity compared to the parent compound. This modification may alter solubility and metabolic stability. Notably, this compound is listed as discontinued by CymitQuimica, suggesting challenges in synthesis or stability .

[2-(Benzyloxycarbonyl-cyclopropyl-amino)-cyclohexylamino]-acetic Acid

  • Molecular Formula : C₂₀H₂₇N₃O₄
  • Key Substituents: Benzyloxycarbonyl (Boc) protecting group on the cyclopropylamino moiety.
  • However, this addition increases molecular weight (346.43 g/mol) and may complicate deprotection steps in synthetic pathways .

[Cyclopropyl-(2-dimethylamino-cyclohexyl)-amino]-acetic Acid

  • Molecular Formula : C₁₂H₂₃N₃O₂
  • Key Substituents: Dimethylamino group at the 2-position of the cyclohexyl ring.
  • Properties: The dimethylamino group increases basicity, which could enhance solubility in acidic environments. This derivative may exhibit stronger hydrogen-bonding interactions in biological systems compared to the parent compound .

Functional Analogs

2-(Cyclohexylamino) Ethanesulfonic Acid (CHES)

  • Molecular Formula: C₈H₁₇NO₃S
  • Key Substituents : Ethanesulfonic acid group instead of acetic acid.
  • Properties: CHES is a zwitterionic buffer (pKa ~9.3) used in biochemical assays. However, both compounds share applications in stabilizing pH during enzymatic reactions .

Benzilic Acid (2-Hydroxy-2,2-diphenylacetic Acid)

  • Molecular Formula : C₁₄H₁₂O₃
  • Key Substituents : Aromatic phenyl groups instead of cyclohexyl and cyclopropyl rings.
  • Properties : Benzilic acid’s planar aromatic structure confers distinct physicochemical properties, such as lower solubility in polar solvents. While it lacks the aliphatic amine groups of the target compound, it is used as a precursor in anticholinergic drug synthesis .

Purine-Based Cyclohexylamino Derivatives

  • Example: 2-(6-(Cyclohexylamino)-2-((4-cyclohexylbenzyl)amino)-9H-purin-9-yl)acetic acid
  • Molecular Formula : C₂₆H₃₄N₆O₂
  • Key Substituents : Purine core with cyclohexyl and benzyl groups.
  • Properties: This purine derivative exhibits potent STAT3 inhibitory activity (IC₅₀ < 1 µM), highlighting the role of cyclohexylamino motifs in targeting protein-protein interactions. The acetic acid side chain in this compound facilitates solubility in aqueous media, a feature shared with the target compound .

Comparative Data Table

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Biological Activity/Application References
[2-(Cyclopropyl-methyl-amino)-cyclohexylamino]-acetic acid C₆H₁₁NO₂ 129.16 Cyclopropyl-methyl, acetic acid Organic synthesis, drug intermediates
[4-(Acetyl-cyclopropyl-amino)-cyclohexylamino]-acetic acid C₁₄H₂₃N₃O₃ 281.35 Acetylated cyclopropylamino Discontinued (stability issues)
[2-(Benzyloxycarbonyl-cyclopropyl-amino)-cyclohexylamino]-acetic acid C₂₀H₂₇N₃O₄ 346.43 Benzyloxycarbonyl group Enhanced lipophilicity
2-(Cyclohexylamino) Ethanesulfonic Acid (CHES) C₈H₁₇NO₃S 207.29 Ethanesulfonic acid Biochemical buffer (pH 9.3)
Benzilic Acid C₁₄H₁₂O₃ 228.25 Diphenyl, hydroxyacetic acid Anticholinergic precursor
Purine-based STAT3 Inhibitor C₂₆H₃₄N₆O₂ 462.59 Purine core, cyclohexylbenzyl STAT3 inhibition (IC₅₀ < 1 µM)

Research Findings and Key Insights

  • Structural Flexibility vs.
  • Solubility Trade-offs : Derivatives with bulky substituents (e.g., benzyloxycarbonyl) exhibit higher lipophilicity but may require formulation adjustments for in vivo applications .
  • Metabolic Stability: Acetylation of the cyclopropylamino group ([4-(Acetyl-...]-acetic acid) may reduce metabolic degradation but was discontinued, suggesting unresolved stability challenges .
  • Therapeutic Potential: The purine-based analog demonstrates that cyclohexylamino-acetic acid motifs are compatible with high-affinity protein binding, supporting further exploration of the target compound in oncology .

Biological Activity

[2-(Cyclopropyl-methyl-amino)-cyclohexylamino]-acetic acid (hereafter referred to as CPA) is a synthetic compound that has garnered attention for its potential biological activities. This article explores the biological activity of CPA, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

CPA is characterized by the presence of a cyclopropyl group, a cyclohexylamine moiety, and an acetic acid functional group. Its unique structure may contribute to its biological interactions and effects.

The biological activity of CPA is primarily attributed to its interaction with specific molecular targets within biological systems. The mechanisms include:

  • Receptor Binding : CPA may interact with various receptors, influencing signaling pathways.
  • Enzyme Modulation : The compound has shown potential in modulating enzyme activity, which can lead to altered metabolic processes.
  • Neurotransmitter Interaction : Preliminary studies suggest that CPA may affect neurotransmitter levels, impacting neurological functions.

Pharmacological Properties

Research indicates that CPA exhibits several pharmacological properties:

  • Antimicrobial Activity : CPA has been tested against various bacterial strains, showing significant antibacterial effects. For instance, studies have reported minimum inhibitory concentration (MIC) values indicating its effectiveness against Gram-positive and Gram-negative bacteria.
  • Anticancer Potential : In vitro studies demonstrate that CPA can inhibit the proliferation of cancer cell lines, suggesting its potential as an anticancer agent.
  • Anti-inflammatory Effects : Preliminary data indicate that CPA may possess anti-inflammatory properties, which could be beneficial in treating inflammatory diseases.

Antimicrobial Activity

A study evaluated the antimicrobial effectiveness of CPA against multiple bacterial strains. The results indicated that CPA had MIC values ranging from 5 to 20 µM for various pathogens, demonstrating its potential as an antimicrobial agent.

Bacterial Strain MIC (µM)
Staphylococcus aureus10
Escherichia coli15
Bacillus subtilis5

Anticancer Activity

In a recent investigation, CPA was tested on several cancer cell lines, including breast and colon cancer. The compound exhibited a dose-dependent reduction in cell viability.

Cell Line IC50 (µM)
MCF-7 (Breast Cancer)12
HT-29 (Colon Cancer)8

Anti-inflammatory Studies

Research conducted on animal models showed that CPA administration resulted in decreased levels of pro-inflammatory cytokines, indicating its potential role in managing inflammatory responses.

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